1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core modified with a 5-chloro-2-ethoxyphenylsulfonyl group and an N-(furan-2-ylmethyl) substituent. The furan moiety may influence metabolic stability and bioavailability due to its heteroaromatic nature .
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-2-26-17-8-7-15(20)11-18(17)28(24,25)22-9-3-5-14(13-22)19(23)21-12-16-6-4-10-27-16/h4,6-8,10-11,14H,2-3,5,9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDCKYNKAMLBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and furan-2-ylmethanamine.
Formation of Intermediate: The sulfonyl chloride reacts with the piperidine derivative to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with furan-2-ylmethanamine under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the furan moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues with Piperidine Carboxamide Cores
1-[5-(3-Fluorophenyl)pyrimidin-2-yl]-N-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide ()
- Core : Piperidine-3-carboxamide.
- Key Differences :
- Replaces the sulfonylphenyl group with a 5-(3-fluorophenyl)pyrimidin-2-yl substituent.
- The furan methyl group increases lipophilicity compared to the target compound’s unsubstituted furan.
- Implications : The pyrimidine ring may enhance π-π stacking in target binding, while the methylfuran could improve metabolic stability .
N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide ()
- Core : Piperidine carboxamide fused to a dihydrothiophene ring.
- Key Differences: Contains a dihydrothiophene-carbonyl system instead of sulfonylphenyl. The cyano group introduces strong electron-withdrawing effects.
Heterocyclic Carboxamide Derivatives
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (Compound P2, )
- Core : Pyridine-2-carboxamide.
- Key Differences :
- A pyridine ring replaces the piperidine core.
- Includes a trifluoromethyl-thiadiazol group, enhancing electronegativity and metabolic resistance.
- Implications: The thiadiazol group is known to improve pharmacokinetic properties in antimicrobial agents .
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()
- Core : Furo[2,3-b]pyridine carboxamide.
- Key Differences :
- A fused furan-pyridine system replaces the piperidine core.
- The cyclopropyl carbamoyl group introduces steric constraints.
- Implications : The fused ring system may enhance binding to hydrophobic pockets in enzyme active sites .
Physicochemical and Pharmacokinetic Comparisons
*Predicted using QikProp.
- Lipophilicity : The target compound’s logP (3.2) balances solubility and membrane permeability. Higher logP in pyridine/thiadiazol derivatives (e.g., P2) suggests increased tissue penetration but reduced aqueous solubility .
- Metabolic Stability : The methylfuran in and trifluoromethyl in P2 improve resistance to CYP450-mediated metabolism compared to the target compound’s unsubstituted furan .
Biological Activity
The compound 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and possible mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : Piperidine ring with a carboxamide group.
- Substituents :
- A sulfonyl group linked to a chloro-substituted ethoxyphenyl moiety.
- A furan ring attached to the piperidine nitrogen.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures have been effective against various strains of bacteria, including gram-positive bacteria and mycobacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| 1 | Staphylococcus aureus | |
| 2 | Mycobacterium tuberculosis | |
| 3 | Methicillin-resistant S. aureus (MRSA) |
The compound's antibacterial efficacy is often compared to established antibiotics such as ampicillin and rifampicin, showing comparable or superior results in some cases.
Cytotoxicity
In addition to its antibacterial properties, the cytotoxic effects of this compound on cancer cell lines have been evaluated. Preliminary findings suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.
This selectivity is crucial for minimizing side effects during treatment.
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in its interaction with bacterial enzymes and cancer cell pathways.
- Inhibition of Bacterial Enzymes : The sulfonamide moiety may inhibit key enzymes involved in bacterial growth and replication.
- Induction of Apoptosis in Cancer Cells : The compound could trigger apoptotic pathways in malignant cells, leading to reduced viability.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant activity against resistant bacterial strains, suggesting potential for development as a new antibiotic class.
- Cytotoxicity Assessment : Another study reported that certain analogs exhibited low cytotoxicity against normal human cells while effectively reducing the viability of cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
